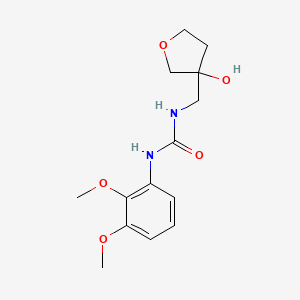
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, also known as THU-1, is a chemical compound that has shown potential in scientific research applications. It is a urea derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Material Science
Anion tuning of rheology and gelation : Urea derivatives have been shown to form hydrogels in various acidic conditions, with the physical properties of these gels, such as morphology and rheology, being dependent on the anion identity. This indicates a potential application in creating tunable materials for use in drug delivery systems, tissue engineering, and other material science applications (Lloyd & Steed, 2011).
Corrosion Inhibition
Corrosion inhibition in metals : Certain urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests their applicability in protecting metal surfaces and structures in industrial settings, enhancing the longevity and durability of metal components (Mistry, Patel, Patel, & Jauhari, 2011).
Medicinal Chemistry and Drug Design
Acetylcholinesterase inhibitors : Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating potential applications in treating diseases such as Alzheimer's by inhibiting enzymes that break down acetylcholine in the brain (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer agents : Diaryl urea derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their potential as templates for developing new anticancer agents (Feng et al., 2020).
Chemical Synthesis and Material Chemistry
Synthesis of alkoxylated derivatives : Research on the synthesis of alkoxylated derivatives from methylated and ethylated vanillin to 3,4-dimethoxyaniline and related compounds provides insights into the chemical versatility and potential applications of urea derivatives in synthesizing complex organic molecules (Gardner, Moir, & Purves, 1948).
Photodegradation and Environmental Stability
Photodegradation and hydrolysis of pesticides : Studies on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water highlight the environmental behavior and stability of these compounds, which is crucial for assessing their environmental impact and degradation pathways (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-5-3-4-10(12(11)20-2)16-13(17)15-8-14(18)6-7-21-9-14/h3-5,18H,6-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBFWHOZUTJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

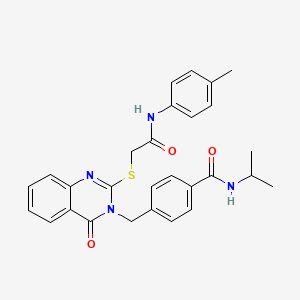

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)


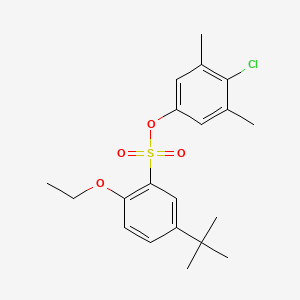
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2719533.png)



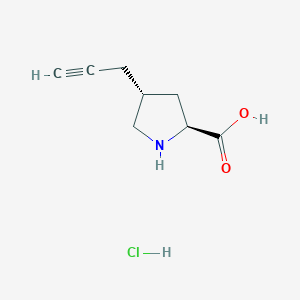
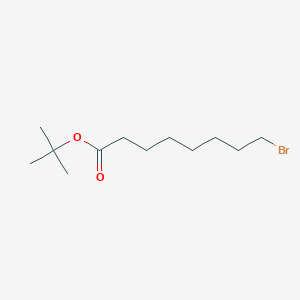
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)